molecular formula C12H13N3O3 B6602075 1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole CAS No. 88138-61-8

1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole

Cat. No.: B6602075
CAS No.: 88138-61-8
M. Wt: 247.25 g/mol
InChI Key: GYVYWAUONFWZDV-UHFFFAOYSA-N
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Description

1-[3-(4-Nitrophenoxy)propyl]-1H-Imidazole is an organic compound that belongs to the class of imidazoles It features a nitrophenoxy group attached to a propyl chain, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole typically involves the reaction of 1H-imidazole with 1-bromo-3-(4-nitrophenoxy)propane. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Nitrophenoxy)propyl]-1H-Imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

    Hydrolysis: The ether linkage in the nitrophenoxy group can be cleaved under acidic or basic conditions, leading to the formation of phenol and the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: 1-[3-(4-aminophenoxy)propyl]-1H-Imidazole.

    Substitution: Various substituted imidazole derivatives.

    Hydrolysis: Phenol and 3-(imidazol-1-yl)propan-1-ol.

Scientific Research Applications

1-[3-(4-Nitrophenoxy)propyl]-1H-Imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring, which is known for its biological activity.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The nitrophenoxy group may also contribute to the compound’s biological activity by interacting with cellular components. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-[3-(4-Aminophenoxy)propyl]-1H-Imidazole: Similar structure but with an amino group instead of a nitro group.

    1-[3-(4-Methoxyphenoxy)propyl]-1H-Imidazole: Contains a methoxy group instead of a nitro group.

    1-[3-(4-Chlorophenoxy)propyl]-1H-Imidazole: Features a chloro group in place of the nitro group.

Uniqueness: 1-[3-(4-Nitrophenoxy)propyl]-1H-Imidazole is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form an amino group, providing a versatile functional handle for further chemical modifications. Additionally, the nitro group can enhance the compound’s biological activity, making it a valuable scaffold for drug development.

Properties

IUPAC Name

1-[3-(4-nitrophenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-15(17)11-2-4-12(5-3-11)18-9-1-7-14-8-6-13-10-14/h2-6,8,10H,1,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVYWAUONFWZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60529227
Record name 1-[3-(4-Nitrophenoxy)propyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60529227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88138-61-8
Record name 1-[3-(4-Nitrophenoxy)propyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60529227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of imidazole (0.8 g, 11.6 mmol) and 4-(3-bromopropoxy)nitrobenzene (1.5 g, 5.8 mmol) in 1,4-dioxane (75 ml) was heated at 100° C. for 12 hours. Volatile material was removed by evaporation and the residue was dissolved in ethyl acetate (150 ml). The solution was washed with saturated sodium bicarbonate (3×50 ml), water (3×50 ml) and saturated sodium chloride (50 ml) and then dried. The solvent was removed by evaporation and the residue was purified by column chromatography, eluting with 0-5% methanol in DCM, to give the product as a yellow oil (0.51 g, 22%). MS (MH+): 248.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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